2-Chlorobenzo[d]oxazol-5-amine
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Overview
Description
2-Chlorobenzo[d]oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzene ring fused with an oxazole ring, where the oxazole ring contains both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazol-5-amine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. This reaction forms an intermediate, which is then cyclized to produce the desired oxazole derivative . The reaction conditions often include heating and the use of solvents such as acetonitrile or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2-Chlorobenzo[d]oxazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 5-Chlorobenzo[d]oxazol-2-amine
Uniqueness
2-Chlorobenzo[d]oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications in various fields .
Biological Activity
2-Chlorobenzo[d]oxazol-5-amine is an organic compound characterized by a unique structural configuration, featuring a chlorine atom at the 2-position of a benzene ring and an amino group at the 5-position of an oxazole ring. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C_7H_6ClN_2O, with a molecular weight of 194.62 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which play a significant role in its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against several bacterial strains and fungi, demonstrating efficacy particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Bacillus subtilis | 32 |
Escherichia coli | >128 |
Candida albicans | 64 |
These results suggest that while the compound shows limited activity against Gram-negative bacteria, it maintains effectiveness against specific Gram-positive strains and fungi .
Anticancer Activity
Studies have also explored the potential of this compound as an anticancer agent . It has been shown to inhibit tumor cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism involves interaction with specific molecular targets that modulate signaling pathways related to cell growth and apoptosis.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.4 |
A549 | 15.8 |
HepG2 | 10.6 |
These findings indicate that the compound may selectively induce cytotoxic effects on cancer cells while sparing normal cells in some cases .
The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors within cells. Notably, it may act as an inhibitor of tyrosine kinases, which are critical in various signaling pathways involved in cell proliferation and survival. The interaction with these molecular targets can lead to alterations in cellular processes such as inflammation and apoptosis .
Case Studies
- Antimicrobial Efficacy Study : A study examined the antimicrobial effects of various derivatives of benzoxazole, including this compound. The results indicated that while many compounds had limited antibacterial activity, this specific compound showed a selective inhibitory effect against certain Gram-positive bacteria and fungi, paving the way for further development as an antimicrobial agent .
- Anticancer Research : In a series of experiments focusing on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction mechanisms. This suggests its potential role as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
2-chloro-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXLYYSHJSGTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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